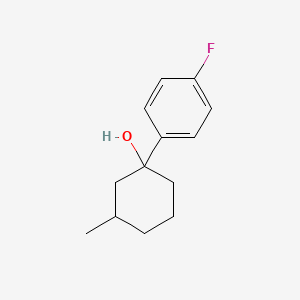

1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C13H17FO/c1-10-3-2-8-13(15,9-10)11-4-6-12(14)7-5-11/h4-7,10,15H,2-3,8-9H2,1H3 |

InChI Key |

YVJXBISMHZKPRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Synthesis and Characterization

Synthetic Methodologies for 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol

The synthesis of this tertiary alcohol can be achieved through various established reaction pathways, and the development of novel, more efficient routes remains an active area of research.

Several classical organic reactions provide viable pathways for the synthesis of this compound.

One of the most direct and widely employed methods is the Grignard reaction . This involves the nucleophilic addition of a Grignard reagent, specifically 4-fluorophenylmagnesium bromide, to the carbonyl group of 3-methylcyclohexanone (B152366). The 4-fluorophenylmagnesium bromide is typically prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of 3-methylcyclohexanone to this organometallic reagent, followed by an acidic workup, yields the desired tertiary alcohol. evitachem.com

Another established route is the reduction of the corresponding ketone , 1-(4-Fluorophenyl)-3-methylcyclohexanone. This precursor ketone can be synthesized, for example, through a Friedel-Crafts acylation of fluorobenzene (B45895) with a suitable acyl halide derived from 3-methylcyclohexanecarboxylic acid, followed by intramolecular cyclization. The subsequent reduction of the ketone to the tertiary alcohol can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com These reagents readily reduce the carbonyl group to a hydroxyl group.

A third potential, though less direct, pathway involves electrophilic aromatic substitution . This could theoretically begin with 1-phenyl-3-methylcyclohexan-1-ol, which would then undergo an electrophilic fluorination reaction. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) could be employed to introduce a fluorine atom at the para position of the phenyl ring. evitachem.com However, controlling the regioselectivity and potential side reactions can be challenging in this approach.

The primary precursors for these established routes are summarized below:

| Precursor Compound | Synthetic Pathway |

| 3-Methylcyclohexanone | Grignard Reaction |

| 1-Bromo-4-fluorobenzene | Grignard Reaction |

| 1-(4-Fluorophenyl)-3-methylcyclohexanone | Reduction Reaction |

| 1-Phenyl-3-methylcyclohexan-1-ol | Electrophilic Aromatic Substitution |

While classical methods are effective, the development of novel synthetic routes with improved efficiency, milder reaction conditions, and enhanced sustainability is an ongoing pursuit in organic synthesis. For a compound like this compound, this could involve catalytic approaches or the use of alternative organometallic reagents. For instance, the use of organolithium or organozinc reagents derived from 4-fluorobenzene could offer different reactivity profiles and selectivities compared to Grignard reagents. Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions could potentially open new avenues for the formation of the crucial aryl-cyclohexyl bond.

The structure of this compound contains two stereocenters: the carbon atom bearing the hydroxyl and phenyl groups (C1) and the carbon atom with the methyl group (C3). This means the compound can exist as a mixture of diastereomers and enantiomers. The development of stereoselective synthetic methods to control the relative and absolute stereochemistry of these centers is a significant challenge.

For the Grignard or related organometallic addition reactions, the stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack on the carbonyl group of 3-methylcyclohexanone. The presence of the methyl group at the 3-position can influence the trajectory of the incoming nucleophile, potentially leading to a preferential formation of one diastereomer over the other. The use of chiral auxiliaries or catalysts in these reactions is a common strategy to induce enantioselectivity, leading to the formation of a single enantiomer.

In the case of the reduction of 1-(4-Fluorophenyl)-3-methylcyclohexanone, the stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents may exhibit higher diastereoselectivity.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry that often allows for solvent-free or reduced-solvent reactions. The synthesis of tertiary alcohols via mechanochemical methods, such as ball milling, has been reported. This approach could be applied to the synthesis of this compound. For example, a mechanochemical Grignard-type reaction could be investigated by milling magnesium, 1-bromo-4-fluorobenzene, and 3-methylcyclohexanone together in a ball mill. This solvent-free approach could offer advantages in terms of reduced waste, simplified workup procedures, and potentially different reactivity and selectivity compared to traditional solution-phase synthesis.

Advanced Spectroscopic and Analytical Characterization

The unambiguous identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, the protons of the cyclohexyl ring, the methyl group protons, and the hydroxyl proton. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically 7.0-7.5 ppm). The coupling of these protons with the fluorine atom would result in characteristic splitting patterns. The protons on the cyclohexyl ring would resonate in the upfield region (typically 1.0-2.5 ppm) and would exhibit complex splitting patterns due to geminal and vicinal coupling. The methyl group would likely appear as a doublet, and the hydroxyl proton would be a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the 4-fluorophenyl ring would appear in the aromatic region (typically 110-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The carbon atom bearing the hydroxyl and phenyl groups (C1) would be a quaternary carbon and would appear in the region of 70-90 ppm. The other carbons of the cyclohexyl ring and the methyl carbon would resonate in the upfield region.

Detailed analysis of the chemical shifts, integration of the signals, and the coupling patterns in both ¹H and ¹³C NMR spectra would allow for the complete assignment of the structure of this compound.

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=C-F (ipso) | 161.5 (d, ¹JCF ≈ 245 Hz) |

| C-Ar (para) | 143.0 |

| CH-Ar (ortho) | 127.5 (d, ³JCF ≈ 8 Hz) |

| CH-Ar (meta) | 115.0 (d, ²JCF ≈ 21 Hz) |

| C-OH | 75.0 |

| CH₂ (cyclohexyl) | 20-40 |

| CH (cyclohexyl) | 25-45 |

| CH₃ | ~22.0 |

Note: 'd' denotes a doublet due to coupling with fluorine. J values are approximate.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, followed by cleavages of the cyclohexyl ring.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 208 | [M]⁺ |

| 190 | [M - H₂O]⁺ |

| 123 | [C₇H₅FO]⁺ |

X-ray Diffraction (XRD) Structural Elucidation

X-ray diffraction on a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This technique would allow for the unambiguous determination of the relative stereochemistry of the methyl group and the fluorophenyl group on the cyclohexanol (B46403) ring. While no specific crystal structure data for this exact compound is publicly available, analysis of related structures, such as 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, demonstrates the utility of XRD in confirming molecular geometry. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. An HPLC method would typically use a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A GC method would involve volatilizing the compound and passing it through a column, with detection often performed by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The purity of the compound is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds such as this compound. The technique's high resolution and sensitivity are instrumental in assessing the purity of synthesized batches and identifying potential byproducts.

The analysis of alcohols by GC can sometimes be challenging due to their polarity, which may lead to peak tailing and reduced column efficiency. To mitigate these effects, derivatization to a less polar silyl (B83357) ether is a common strategy. However, direct analysis of the alcohol is often feasible and preferred for its simplicity.

A hypothetical GC-MS method for the analysis of this compound would likely employ a non-polar or medium-polarity capillary column. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane, which offers good selectivity for aromatic compounds. The separation is based on the differential partitioning of the analyte between the stationary phase and an inert carrier gas, typically helium or hydrogen. The oven temperature program is a critical parameter, starting at a lower temperature to allow for the elution of any volatile impurities, followed by a gradual ramp to a higher temperature to ensure the timely elution of the target compound.

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Injector | |

| Temperature | 250 °C |

| Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 100 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C (hold for 5 min) |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

This table presents a hypothetical set of parameters and is for illustrative purposes. Actual parameters would require experimental optimization.

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is an indispensable technique for the analysis and purification of a wide array of organic compounds, including those that are non-volatile or thermally labile. For a compound like this compound, reversed-phase HPLC is the most probable mode of analysis.

In reversed-phase HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. A C18 (octadecylsilyl) bonded silica (B1680970) column is a standard choice for such separations. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

The presence of the fluorine atom in this compound introduces a unique element of polarity and potential for alternative interactions with the stationary phase. Therefore, the use of a stationary phase specifically designed for the separation of fluorinated compounds, such as a pentafluorophenyl (PFP) phase, could offer enhanced selectivity. mdpi.com These phases can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions, providing a different retention mechanism compared to traditional C18 columns.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | |

| Stationary Phase | Pentafluorophenyl (PFP) bonded silica |

| Particle Size | 5 µm |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | |

| Time (min) | % B |

| 0 | 40 |

| 20 | 95 |

| 25 | 95 |

| 26 | 40 |

| 30 | 40 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a typical set of parameters for method development and would require optimization for specific applications.

Fluorous Chromatography for Purification

Fluorous chromatography is a specialized purification technique that leverages the unique properties of highly fluorinated compounds. This method is particularly effective for the separation of fluorinated molecules from their non-fluorinated counterparts. silicycle.com While often used for compounds that have been intentionally "tagged" with a perfluoroalkyl chain, the inherent fluorine content of this compound may allow for its purification using fluorous solid-phase extraction (F-SPE).

The principle behind fluorous chromatography lies in the high affinity of fluorinated compounds for a fluorous stationary phase, which is typically silica gel modified with perfluoroalkyl groups. nih.gov This interaction is distinct from both hydrophobic and polar interactions, offering a unique separation mechanism.

In a typical F-SPE protocol for the purification of a crude reaction mixture containing this compound, the mixture would be loaded onto a fluorous silica gel cartridge. A "fluorophobic" wash with a polar organic solvent (e.g., methanol/water or acetonitrile/water) would be used to elute non-fluorinated impurities. Subsequently, a "fluorophilic" elution with a more fluorinated or less polar solvent (e.g., a fluorinated solvent or a less polar organic solvent) would be used to recover the retained this compound.

Table 3: Conceptual Fluorous Solid-Phase Extraction (F-SPE) Protocol for the Purification of this compound

| Step | Solvent/Procedure | Purpose |

| Conditioning | 1. Methanol2. Water | To activate the stationary phase and ensure proper interaction with the sample. |

| Sample Loading | Crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF). | To introduce the sample onto the fluorous stationary phase. |

| Wash (Fluorophobic) | 80:20 Methanol:Water | To elute non-fluorinated and less retained impurities. |

| Elution (Fluorophilic) | 1. Acetonitrile2. Perfluorohexane/Ethyl Acetate mixture | To recover the target fluorinated compound. |

| Analysis | Fractions are analyzed by TLC, GC-MS, or HPLC to determine purity. | To identify the fractions containing the purified product. |

This table outlines a general F-SPE strategy. The choice of solvents and their compositions would need to be optimized based on the specific impurities present in the crude mixture.

Reaction Mechanisms and Chemical Reactivity of 1 4 Fluorophenyl 3 Methylcyclohexan 1 Ol

Fundamental Chemical Transformations

The reactivity of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol is largely dictated by the interplay of its three key components: the tertiary hydroxyl group, the substituted cyclohexane (B81311) ring, and the 4-fluorophenyl group.

The tertiary hydroxyl group is the primary site for functional group interconversions. Due to its nature as a poor leaving group, direct substitution of the hydroxyl group is generally unfavorable. Therefore, it typically requires protonation or conversion to a better leaving group to facilitate these reactions.

One of the most common transformations is dehydration , which involves the elimination of a water molecule to form an alkene. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). The departure of water leads to the formation of a tertiary carbocation. This carbocation can then undergo deprotonation from an adjacent carbon to yield a mixture of isomeric alkenes. The major product is typically the most substituted and therefore most stable alkene, following Zaitsev's rule. The possible alkene products from the dehydration of this compound are 1-(4-fluorophenyl)-3-methylcyclohex-1-ene, 1-(4-fluorophenyl)-5-methylcyclohex-1-ene, and (4-fluorophenyl)(3-methylcyclohexylidene)methane.

Another significant functional group interconversion is the substitution of the hydroxyl group . This can be achieved by reaction with hydrogen halides (e.g., HBr, HCl). The reaction proceeds via an Sₙ1 mechanism, where the initial protonation of the hydroxyl group is followed by the loss of water to form a tertiary carbocation. The subsequent attack by a halide ion yields the corresponding 1-halo-1-(4-fluorophenyl)-3-methylcyclohexane.

The hydroxyl group can also be converted to other functional groups. For instance, reaction with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, can convert the alcohol into a tosylate or mesylate. These are excellent leaving groups, making the molecule more susceptible to subsequent nucleophilic substitution or elimination reactions.

The cyclohexane ring in this compound influences the stereochemical outcome of reactions. The ring exists predominantly in a chair conformation, with substituents occupying either axial or equatorial positions. The 3-methyl group will preferentially occupy an equatorial position to minimize steric strain.

In elimination reactions, the stereochemistry of the cyclohexane ring is crucial. For an E2 elimination to occur, the leaving group and a proton on an adjacent carbon must be in an anti-periplanar arrangement. In the context of a cyclohexane ring, this means both groups must be in axial positions. Given that the hydroxyl group (after conversion to a better leaving group) is on a tertiary carbon, E1 reactions are more likely to occur, proceeding through a planar carbocation intermediate, which alleviates the strict stereochemical requirements of the E2 mechanism.

The 4-fluorophenyl group is generally unreactive under the conditions used for reactions at the hydroxyl group or the cyclohexane ring. The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs.

Electrophilic aromatic substitution on the fluorophenyl ring would require harsh conditions and would likely lead to a mixture of products, with substitution occurring at the positions ortho to the fluorine atom. Nucleophilic aromatic substitution is also unlikely due to the presence of the electron-donating alkyl substituent on the ring and the strong C-F bond.

Detailed Mechanistic Investigations

A deeper understanding of the reactivity of this compound requires a detailed examination of the reaction mechanisms, particularly the role of carbocation intermediates.

The formation of a tertiary carbocation is a key feature of many reactions of this compound, especially under acidic conditions. The stability of this carbocation is enhanced by the presence of the adjacent phenyl ring, which can delocalize the positive charge through resonance.

The intermediate tertiary carbocation, 1-(4-fluorophenyl)-3-methylcyclohexyl cation, can undergo several reaction pathways:

Deprotonation: As mentioned earlier, removal of a proton from an adjacent carbon atom leads to the formation of various alkene isomers. The regioselectivity of this step is governed by the stability of the resulting double bond.

Nucleophilic Attack: The carbocation can be attacked by a nucleophile present in the reaction mixture. For example, in the presence of a hydrogen halide, a halide ion will act as the nucleophile.

Rearrangement: While tertiary carbocations are relatively stable, rearrangements can still occur if a more stable carbocation can be formed. However, in this specific case, a rearrangement is unlikely as it would likely lead to a less stable secondary carbocation.

A data table summarizing the potential products from carbocation intermediates is presented below:

| Intermediate | Reaction Pathway | Product(s) |

| 1-(4-fluorophenyl)-3-methylcyclohexyl cation | Deprotonation | 1-(4-fluorophenyl)-3-methylcyclohex-1-ene, 1-(4-fluorophenyl)-5-methylcyclohex-1-ene, (4-fluorophenyl)(3-methylcyclohexylidene)methane |

| 1-(4-fluorophenyl)-3-methylcyclohexyl cation | Nucleophilic Attack (e.g., with Br⁻) | 1-bromo-1-(4-fluorophenyl)-3-methylcyclohexane |

As a tertiary alcohol, this compound primarily undergoes reactions via unimolecular mechanisms (Sₙ1 and E1) that involve a carbocation intermediate.

E1 Mechanism:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by an acid catalyst.

Formation of the carbocation: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation. This is the rate-determining step.

Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Sₙ1 Mechanism:

Protonation of the hydroxyl group: Identical to the first step of the E1 mechanism.

Formation of the carbocation: Identical to the second step of the E1 mechanism and is also the rate-determining step.

Nucleophilic attack: A nucleophile attacks the carbocation, forming a new bond.

The competition between E1 and Sₙ1 reactions is influenced by factors such as the nature of the nucleophile/base and the reaction temperature. Weakly basic, good nucleophiles favor substitution, while stronger bases and higher temperatures favor elimination.

A comparative data table for E1 and Sₙ1 mechanisms is provided below:

| Feature | E1 Mechanism | Sₙ1 Mechanism |

| Reaction Type | Elimination | Substitution |

| Intermediate | Carbocation | Carbocation |

| Rate Determining Step | Formation of carbocation | Formation of carbocation |

| Nucleophile/Base | Typically a weak base | Typically a weak base, good nucleophile |

| Product | Alkene | Substituted alkane |

| Temperature | Favored by higher temperatures | Favored by lower temperatures |

Radical Reaction Pathways

Radical reactions involving this compound would proceed through the characteristic steps of initiation, propagation, and termination. youtube.comyoutube.comucr.edu

Initiation: This step involves the formation of initial radicals. This can be achieved through the homolytic cleavage of a weak bond, often induced by heat or light. youtube.comyoutube.com For instance, a radical initiator could abstract a hydrogen atom from the molecule. The most likely site for hydrogen abstraction would be the tertiary C-H bond at the 3-position of the cyclohexane ring, due to the relative stability of the resulting tertiary radical. Abstraction of the hydroxyl hydrogen is also a possibility.

Propagation: Once radicals are formed, a chain reaction can ensue. youtube.com A radical species can react with a neutral molecule of this compound to generate a new radical and a stable product. For example, a bromine radical (Br•) could abstract a hydrogen atom from the cyclohexane ring, forming HBr and a cyclohexyl radical. This new radical could then react with another molecule, such as Br₂, to form a brominated product and regenerate a bromine radical, thus propagating the chain. ucr.edu The regioselectivity of such halogenation reactions is dependent on the stability of the radical intermediate formed. youtube.com

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. youtube.com This can occur through the combination of two cyclohexyl radicals, a cyclohexyl radical with another type of radical in the reaction mixture, or two initiator radicals.

A summary of potential radical reaction steps is presented in the table below.

| Reaction Step | General Description | Potential Example with this compound |

| Initiation | Formation of radical species from a non-radical precursor, often requiring an energy input (e.g., heat or light). | Homolytic cleavage of an initiator molecule (e.g., A-B → A• + B•). |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule, continuing the chain reaction. | A radical (R•) abstracts a hydrogen atom from the cyclohexane ring, forming R-H and a carbon-centered radical on the cyclohexane. |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. | Two radicals derived from this compound combine to form a dimer. |

Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its molecular structure. The electronic and steric effects of its substituents play a crucial role in determining its behavior in chemical reactions. nih.gov

Hydroxyl Group: The tertiary hydroxyl group is a key functional group. It can act as a proton donor or a nucleophile. The presence of the bulky 4-fluorophenyl and 3-methylcyclohexyl groups may introduce steric hindrance around the hydroxyl group, potentially affecting its reactivity in sterically demanding reactions. The hydroxyl group can also be a site for radical formation through hydrogen abstraction.

3-Methylcyclohexane Core: The methyl group at the 3-position of the cyclohexane ring has a modest electron-donating effect and introduces a chiral center (if the initial compound is a single enantiomer). The stereochemistry of the cyclohexane ring (chair conformation) and the relative positions of the substituents (axial vs. equatorial) can influence the accessibility of different C-H bonds for radical abstraction and the stereochemical outcome of reactions. The stability of any radical formed on the cyclohexane ring will follow the general trend: tertiary > secondary > primary. youtube.com

Stereochemical Investigations of 1 4 Fluorophenyl 3 Methylcyclohexan 1 Ol

Configurational and Conformational Analysis

The structure of 1-(4-fluorophenyl)-3-methylcyclohexan-1-ol contains two stereogenic centers: the C1 carbon, which is bonded to the hydroxyl and 4-fluorophenyl groups, and the C3 carbon, which bears the methyl group. This structural feature leads to the existence of multiple stereoisomers, each with distinct spatial arrangements and properties.

Diastereoisomerism and Enantiomer Relationships

With two chiral centers, a maximum of four stereoisomers (2²) can exist for this compound. These stereoisomers are grouped into two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric.

The stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each stereocenter. The four possible configurations are (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

(1R, 3R) and (1S, 3S): This pair constitutes enantiomers, which are non-superimposable mirror images of each other.

(1R, 3S) and (1S, 3R): This is the second pair of enantiomers.

Diastereomers: The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric. For instance, the (1R, 3R) isomer is a diastereomer of both the (1R, 3S) and (1S, 3R) isomers. Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.

These relationships can also be described using cis/trans nomenclature, which refers to the relative orientation of the substituents on the cyclohexane (B81311) ring. The cis isomers have the methyl and hydroxyl/fluorophenyl groups on the same face of the ring, corresponding to the (1R, 3R) and (1S, 3S) configurations. The trans isomers have these groups on opposite faces, corresponding to the (1R, 3S) and (1S, 3R) configurations. chegg.com

| Stereoisomer 1 | Stereoisomer 2 | Relationship | Relative Stereochemistry |

|---|---|---|---|

| (1R, 3R)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | (1S, 3S)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | Enantiomers | cis |

| (1R, 3S)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | (1S, 3R)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | Enantiomers | trans |

| (1R, 3R)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | (1R, 3S)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | Diastereomers | cis vs. trans |

| (1S, 3S)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | (1S, 3R)-1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol | Diastereomers | cis vs. trans |

Conformational Preferences and Dynamics

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. gmu.edu The stability of the two interconverting chair conformations is determined by the steric strain arising from the axial or equatorial positions of the substituents. masterorganicchemistry.comlibretexts.org

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial groups. libretexts.org The energetic penalty for a substituent occupying an axial position is known as its A-value. Larger groups have larger A-values and a stronger preference for the equatorial position.

For this compound, the key substituents are the methyl group at C3 and the 4-fluorophenyl and hydroxyl groups at C1.

Methyl Group (C3): The methyl group has a significant preference for the equatorial position.

4-Fluorophenyl Group (C1): As a bulky aromatic group, the 4-fluorophenyl substituent has a very strong preference for the equatorial position to minimize severe steric hindrance.

Hydroxyl Group (C1): The hydroxyl group is smaller and has a less pronounced preference for the equatorial position compared to the other substituents. nih.gov

Trans Isomers ((1R, 3S) and (1S, 3R)): In the trans configuration, it is possible for both the methyl group and the large 4-fluorophenyl group to occupy equatorial positions simultaneously. This results in a highly stable chair conformation, which will be the overwhelmingly predominant conformer at equilibrium.

Cis Isomers ((1R, 3R) and (1S, 3S)): The cis configuration necessitates that one of the C1 or C3 substituents be in an axial position while the other is equatorial. To achieve the lowest energy state, the conformation where the largest group (4-fluorophenyl) is equatorial will be strongly favored. This forces the smaller methyl group into the less stable axial position, leading to significant 1,3-diaxial strain. Consequently, the cis isomers are expected to be thermodynamically less stable than the trans isomers.

| Isomer Type | Favored Conformation | Key Substituent Positions | Relative Stability |

|---|---|---|---|

| trans | Chair | C1-Fluorophenyl (Equatorial), C3-Methyl (Equatorial) | High |

| cis | Chair | C1-Fluorophenyl (Equatorial), C3-Methyl (Axial) | Low |

Strategies for Stereocontrol in Synthetic Pathways

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two chiral centers. This is a central challenge in asymmetric synthesis. msu.edu The most direct synthetic route involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent to 3-methylcyclohexanone (B152366). Stereocontrol can be achieved through various strategies.

Asymmetric Induction

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another, due to the influence of a chiral feature in the substrate, reagent, or environment. wikipedia.org

In the synthesis of this compound, if the starting material is an enantiomerically pure form of 3-methylcyclohexanone (e.g., (R)-3-methylcyclohexanone), the existing stereocenter at C3 can direct the incoming nucleophile. This substrate-controlled reaction leads to diastereoselectivity. According to established models of nucleophilic addition to cyclic ketones, the 4-fluorophenyl Grignard or organolithium reagent will preferentially attack the carbonyl group from the less sterically hindered face. The equatorial methyl group at C3 directs the attack to the opposite face, leading to the formation of one diastereomer in excess.

Chiral Catalysis

An alternative and often more versatile approach is external asymmetric induction, where a chiral catalyst directs the stereochemical outcome of the reaction. wikipedia.org This method allows for the use of the achiral starting material, 3-methylcyclohexanone, to produce an enantiomerically enriched product. researchgate.net

The catalytic asymmetric addition of organometallic reagents to ketones is a well-established field for creating chiral tertiary alcohols. eurekaselect.com A typical system involves reacting an organozinc or organotitanium derivative of 4-fluorobenzene with 3-methylcyclohexanone in the presence of a substoichiometric amount of a chiral ligand or catalyst. nih.gov Chiral ligands, such as certain amino alcohols, diols (like TADDOL), or diamines, coordinate to the metal center of the organometallic reagent. This creates a chiral environment that biases the delivery of the 4-fluorophenyl group to one of the two enantiotopic faces of the ketone carbonyl, resulting in a high enantiomeric excess (ee) of one of the product's enantiomers. researchgate.netnih.gov

| Strategy | Chiral Source | Starting Material | Outcome | Key Principle |

|---|---|---|---|---|

| Asymmetric Induction | Substrate | (R)- or (S)-3-Methylcyclohexanone | Diastereoselectivity | Existing stereocenter directs the attack of the nucleophile. |

| Chiral Catalysis | External Catalyst/Ligand | 3-Methylcyclohexanone (achiral) | Enantioselectivity | Chiral catalyst complex delivers the nucleophile to one face of the ketone. |

Methodologies for Stereochemical Assignment

Determining the specific stereochemistry of the synthesized isomers is crucial. A combination of spectroscopic and analytical techniques is employed to assign the relative and absolute configurations of the stereocenters in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans). wordpress.com

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly dependent on their conformation (axial or equatorial). In the trans isomer, where the methyl and fluorophenyl groups are equatorial, specific axial-axial proton couplings with large J-values can be observed, confirming the relative configuration. These would differ significantly from the coupling patterns in the cis isomer. stackexchange.com

Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space. For the cis isomer, an NOE would be expected between the axial methyl group and other axial protons on the same face of the ring, providing definitive proof of the relative stereochemistry. wordpress.com

Chiral Shift Reagents: To distinguish between enantiomers, chiral lanthanide shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, inducing different chemical shifts (non-equivalence) in their NMR spectra, which allows for the determination of enantiomeric purity. nih.govresearchgate.net

X-ray Crystallography: This is the most unambiguous method for determining the three-dimensional structure of a molecule. nih.gov If a single crystal of one of the stereoisomers can be grown, X-ray diffraction analysis can provide the precise atomic coordinates, confirming both the relative and absolute stereochemistry. nih.govwikipedia.org The absolute configuration is often determined using anomalous dispersion effects if a heavy atom is present or by using a chiral reference point in the crystal.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the standard method for separating enantiomers. This technique is essential for determining the enantiomeric excess (ee) of a product from an asymmetric synthesis, although it does not inherently assign the absolute configuration of the separated enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. The resulting CD spectrum provides information about the absolute configuration and conformational preferences of stereoisomers.

In the context of this compound, the primary chromophore amenable to electronic CD spectroscopy is the 4-fluorophenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral centers of the cyclohexyl moiety, are expected to give rise to distinct Cotton effects in the CD spectrum.

Detailed Research Findings

Direct experimental CD spectroscopic data for the stereoisomers of this compound are not extensively available in peer-reviewed literature. However, valuable insights can be drawn from studies on structurally analogous chiral phenyl-substituted cyclohexanols. Research on compounds such as 1-substituted 2-phenylcyclohexanes has demonstrated that the aromatic ring's ¹Lₐ and ¹Lₑ transitions are sensitive to the stereochemistry of the cyclohexane ring and its substituents. acs.org

For this compound, which has two chiral centers at C1 and C3, four possible stereoisomers exist: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The CD spectra of these isomers are expected to show mirror-image relationships between enantiomeric pairs ((1R, 3R) vs. (1S, 3S) and (1R, 3S) vs. (1S, 3R)). The diastereomeric pairs, however, would exhibit distinctly different CD spectra.

A hypothetical representation of the expected CD spectral data for the different stereoisomers is presented below, based on the typical behavior of similar aromatic cyclohexanol (B46403) derivatives. The ¹Lₑ band of the fluorophenyl chromophore is expected to appear in the 210-230 nm region, while the ¹Lₐ band would be observed around 260-280 nm. The sign of the Cotton effect for each transition would be indicative of the absolute configuration at the stereogenic centers.

Interactive Data Table: Hypothetical Circular Dichroism Data for Stereoisomers of this compound

| Stereoisomer | ¹Lₐ Transition (λ_max, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) at ¹Lₐ | ¹Lₑ Transition (λ_max, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) at ¹Lₑ |

| (1R, 3R) | ~265 | Positive | ~218 | Negative |

| (1S, 3S) | ~265 | Negative | ~218 | Positive |

| (1R, 3S) | ~268 | Positive | ~220 | Positive |

| (1S, 3R) | ~268 | Negative | ~220 | Negative |

Note: The data presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected relationships between the CD spectra of the different stereoisomers based on principles of chiroptical spectroscopy and data from analogous compounds. The exact wavelengths and molar ellipticity values would need to be determined experimentally.

The analysis of the CD spectra, often in conjunction with computational modeling, would allow for the unambiguous assignment of the absolute configuration of each stereoisomer. By comparing the experimentally measured spectra with those predicted for structures of known stereochemistry, a definitive correlation can be established.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. For a molecule like 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium geometry. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

In a study on a related compound containing a 4-fluorophenyl group, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations revealed a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com Such a significant energy gap indicates good kinetic stability. ajchem-a.com For this compound, a similar analysis would be expected to yield a relatively large energy gap, characteristic of stable organic molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For a compound like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl ring would likely exhibit positive potential. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis identified the nitrogen atoms of the oxadiazole ring as the primary sites for electrophilic attack. ajchem-a.com A similar approach would pinpoint the most reactive sites on this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and flexibility.

The cyclohexyl ring in this compound can exist in various conformations, with the chair conformation being the most stable. MD simulations can be employed to explore the conformational landscape of this molecule, identifying the most probable conformations and the energy barriers between them. The orientation of the 4-fluorophenyl and methyl substituents (axial vs. equatorial) significantly influences the stability of these conformers. By simulating the molecule's motion over time, researchers can understand how it explores different shapes and how this dynamic behavior might affect its interactions with other molecules.

Intermolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its intermolecular interactions. For this compound, these interactions are primarily governed by hydrogen bonding and van der Waals forces. Computational tools such as Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing and quantifying these interactions.

The Hirshfeld surface is constructed by partitioning the space in a crystal into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the pro-crystal (the crystal lattice). This surface can be color-mapped to visualize and quantify different types of intermolecular contacts. For instance, the presence of a hydroxyl group (-OH) suggests strong hydrogen bond donor capabilities, while the fluorine atom and the phenyl ring can act as hydrogen bond acceptors.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. rsc.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms, and a positive potential around the hydroxyl hydrogen, highlighting the key sites for intermolecular interactions.

| Interaction Type | Participating Atoms/Groups | Predicted Strength | Computational Evidence |

|---|---|---|---|

| Hydrogen Bonding (Donor) | -OH group (Hydrogen) | Strong | Positive region on MEP map around hydroxyl hydrogen |

| Hydrogen Bonding (Acceptor) | -OH group (Oxygen), Fluorine | Moderate to Strong | Negative regions on MEP map around oxygen and fluorine |

| π-π Stacking | Fluorophenyl ring | Weak to Moderate | Analysis of crystal packing simulations |

| van der Waals Forces | Entire molecule | Weak | Ubiquitous, quantified by Hirshfeld surface analysis |

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. idc-online.comresearchgate.net This predictive capability is invaluable for confirming experimental assignments and for understanding how the electronic environment of each nucleus influences its chemical shift.

The process involves optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation to obtain the isotropic shielding values. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (C-OH) | 72.5 | H (OH) | 1.8 |

| C (ipso-Phenyl) | 145.0 | H (ortho-Phenyl) | 7.4 |

| C (ortho-Phenyl) | 128.0 | H (meta-Phenyl) | 7.1 |

| C (meta-Phenyl) | 115.0 | H (Cyclohexyl) | 1.2 - 2.0 |

| C (para-Phenyl, C-F) | 162.0 | H (Methyl) | 0.9 |

| C3 (C-CH₃) | 32.0 | ||

| CH₃ | 22.0 |

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. arxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich fluorophenyl ring, while the LUMO may be distributed over the cyclohexyl ring and the C-O bond. This distribution influences the molecule's susceptibility to different types of chemical reactions.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | - | -6.8 |

| E(LUMO) | - | -0.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 6.3 |

| Ionization Potential (I) | -E(HOMO) | 6.8 |

| Electron Affinity (A) | -E(LUMO) | 0.5 |

| Chemical Potential (μ) | -(I+A)/2 | -3.65 |

| Chemical Hardness (η) | (I-A)/2 | 3.15 |

| Electrophilicity Index (ω) | μ²/2η | 2.12 |

Derivatization and Functionalization of 1 4 Fluorophenyl 3 Methylcyclohexan 1 Ol

Synthesis of Novel Derivatives

The synthesis of new analogues of 1-(4-fluorophenyl)-3-methylcyclohexan-1-ol is a critical step in exploring its chemical potential. This process allows for the systematic alteration of its structure to investigate the impact of these changes on its properties.

The tertiary alcohol group and the fluorophenyl moiety are the primary sites for introducing new functional groups. The hydroxyl group, in particular, serves as a convenient handle for a variety of chemical transformations.

One common derivatization strategy is esterification , where the hydroxyl group is reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This reaction can be catalyzed by an acid or a coupling agent. The introduction of an ester functionality can significantly alter the molecule's polarity, lipophilicity, and metabolic stability. For instance, reaction with acetic anhydride (B1165640) could yield 1-(4-fluorophenyl)-3-methylcyclohexyl acetate.

Etherification is another key functionalization reaction. By reacting the parent alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis), a wide range of ether derivatives can be synthesized. For example, methylation using methyl iodide and a base like sodium hydride would produce 1-methoxy-1-(4-fluorophenyl)-3-methylcyclohexane. The nature of the R-group in the resulting ether (O-R) can be varied to fine-tune the steric and electronic properties of the derivative.

Furthermore, the hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions . For instance, treatment with hydrohalic acids (e.g., HBr, HCl) can lead to the corresponding halo-derivatives, such as 1-bromo-1-(4-fluorophenyl)-3-methylcyclohexane. These halogenated derivatives can then serve as precursors for further functionalization, for example, through the introduction of amines or cyanides.

The following table illustrates potential derivatives synthesized through the introduction of additional functionalities:

| Derivative Name | Functional Group Introduced | Potential Synthetic Reagent |

| 1-(4-Fluorophenyl)-3-methylcyclohexyl acetate | Ester | Acetic anhydride |

| 1-Methoxy-1-(4-fluorophenyl)-3-methylcyclohexane | Ether | Methyl iodide |

| 1-Bromo-1-(4-fluorophenyl)-3-methylcyclohexane | Halogen | Hydrobromic acid |

Beyond functionalization of the existing groups, the cyclohexane (B81311) ring itself can be structurally modified to create a diverse array of analogues.

A primary modification is the oxidation of the tertiary alcohol to a ketone, which is not possible without breaking a carbon-carbon bond. However, if the starting material were the corresponding secondary alcohol, oxidation would yield 1-(4-fluorophenyl)-3-methylcyclohexanone. A more relevant modification for the tertiary alcohol is dehydration . Treatment with a strong acid, such as sulfuric acid or phosphoric acid, can induce the elimination of water to form an alkene. rsc.org This reaction would likely result in a mixture of isomeric alkenes, including 1-(4-fluorophenyl)-3-methylcyclohex-1-ene and 1-(4-fluorophenyl)-5-methylcyclohex-1-ene.

Further modifications could involve reactions on the cyclohexane ring itself, although these are often less straightforward. For instance, allylic halogenation of the dehydrated alkene products could introduce a new functional group at a position adjacent to the double bond. Subsequent reactions could then be used to build more complex structures.

The table below summarizes potential derivatives resulting from structural modifications of the cyclohexane ring:

| Derivative Name | Structural Modification | Potential Synthetic Reagent |

| 1-(4-Fluorophenyl)-3-methylcyclohex-1-ene | Dehydration | Sulfuric acid |

| 1-(4-Fluorophenyl)-5-methylcyclohex-1-ene | Dehydration | Sulfuric acid |

Exploration of Structure-Property Relationships in Derivatized Analogues

The synthesis of a library of derivatives of this compound enables the systematic investigation of structure-property relationships (SPRs). By comparing the properties of the parent compound with those of its analogues, researchers can deduce the influence of specific structural features.

The introduction of a fluorine atom into a molecule is known to significantly alter its physicochemical and biological properties. nih.gov These alterations can include changes in acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Therefore, the 4-fluorophenyl group is a key determinant of the parent compound's properties.

When considering the derivatized analogues, several key relationships can be explored:

Polarity and Lipophilicity: The conversion of the alcohol to an ester or an ether will generally decrease polarity and increase lipophilicity. The extent of this change depends on the nature of the added alkyl or acyl group. Conversely, the introduction of polar functional groups would increase polarity. These changes can be quantified by measuring properties like the octanol-water partition coefficient (logP).

Stereochemistry and Biological Activity: The cyclohexane ring in this compound contains chiral centers, meaning it can exist as different stereoisomers. The spatial arrangement of the substituents can have a profound impact on how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. The synthesis of stereochemically pure derivatives is therefore crucial for elucidating these relationships.

The following table provides a hypothetical structure-property relationship analysis for a series of derivatives:

| Derivative | Modification | Expected Change in Lipophilicity (logP) | Potential Impact on Biological Activity |

| 1-(4-Fluorophenyl)-3-methylcyclohexyl acetate | Esterification | Increase | Altered binding affinity and metabolic stability |

| 1-Methoxy-1-(4-fluorophenyl)-3-methylcyclohexane | Etherification | Increase | Modified receptor interaction and duration of action |

| 1-(4-Fluorophenyl)-3-methylcyclohex-1-ene | Dehydration | Increase | Different target engagement due to altered shape and electronics |

By systematically synthesizing and evaluating a diverse set of derivatives, a comprehensive understanding of the structure-property relationships for this class of compounds can be established. This knowledge is invaluable for the rational design of new molecules with optimized properties for various applications.

Emerging Applications in Materials Science and Chemical Innovation

Integration in Advanced Materials Research

The distinct molecular architecture of 1-(4-Fluorophenyl)-3-methylcyclohexan-1-ol makes it a promising candidate for integration into advanced materials. The presence of the fluorine atom and the hydroxyl group offers specific functionalities that can be harnessed to develop materials with tailored properties.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.ukresearchgate.net The incorporation of this compound as a monomer or a modifying agent in polymer synthesis could lead to the development of new fluorinated polymers with unique characteristics.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of the Monomer |

|---|---|

| Thermal Stability | The C-F bond's strength is expected to enhance thermal resistance. |

| Chemical Resistance | The fluorinated phenyl group is anticipated to provide inertness to various chemicals. |

| Surface Energy | The presence of fluorine is likely to result in low surface energy and hydrophobicity. |

Research into the copolymerization of this compound with other monomers, such as ethylene, could yield partially fluorinated polyolefins with a tunable balance of properties for specific applications. rsc.org

The 4-fluorophenyl group in this compound can play a crucial role in molecular recognition. Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to the specific binding of molecules. The presence of a polyfluorophenyl moiety has been shown to promote local structural rearrangements in biomolecules, which can increase binding affinities. nih.gov

This suggests that materials incorporating this compound could be designed as sensors or separation media. For instance, a polymer matrix functionalized with this compound could exhibit selective binding towards specific analytes, leveraging the unique electronic properties of the fluorophenyl group. The hydroxyl group also provides a site for further chemical modification to attach other recognition elements, creating a multifunctional recognition system. Studies on substituted diarylamides have shown that the position of functional groups significantly impacts molecular recognition processes, highlighting the importance of the specific substitution pattern in the subject compound. mdpi.com

In the realm of nanomaterials, the compound could be used as a surface modifying agent for nanoparticles. Its fluorinated component would impart hydrophobicity and chemical stability to the nanoparticle surface, while the hydroxyl group could serve as an anchor point for attachment. Such modified nanoparticles could have applications in areas like advanced coatings and nanocomposites.

Catalysis and Reaction Medium Optimization

Fluorinated alcohols have been recognized for their remarkable effects as solvents in transition metal-catalyzed reactions, often enhancing reactivity and selectivity. rsc.org Although this compound is a tertiary alcohol, its structural features suggest potential roles in catalysis.

Tertiary alcohols have been investigated as reaction media for nucleophilic fluorination reactions, where they can enhance the reactivity of alkali metal fluorides and improve selectivity. nih.gov The hydroxyl group of this compound could engage in hydrogen bonding with reagents, potentially activating them and facilitating reactions.

Furthermore, the compound itself could act as a catalyst or a precursor to a catalyst. For instance, the hydroxyl group could be deprotonated to form an alkoxide, which could serve as a base catalyst in various organic transformations. The fluorinated phenyl group might influence the catalyst's electronic properties and, consequently, its activity and selectivity. Recent advancements have shown that tertiary alcohols can be converted into tertiary alkyl fluorides using various catalytic systems, indicating the reactivity of the hydroxyl group in this class of compounds. mdpi.comorganic-chemistry.org

Future Research Directions in Organic Synthesis

The chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules. Recent progress in the selective fluorination of functionalized cycloalkenes and the synthesis of monofluorinated compounds underscores the growing interest in creating complex fluorinated structures. nih.govrsc.org

Future research could focus on leveraging the reactivity of both the hydroxyl group and the aromatic ring. For example, the hydroxyl group can be a handle for introducing other functional groups or for stereoselective transformations. The 4-fluorophenyl ring can undergo further substitution reactions, allowing for the synthesis of a library of derivatives with diverse properties.

The development of new synthetic methodologies to access functionalized fluorinated cyclohexanes is an active area of research. mdpi.combohrium.com this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, where the presence of fluorine is often associated with enhanced biological activity. nih.gov

Table 2: Summary of Potential Applications and Research Directions

| Area | Specific Application/Direction | Rationale |

|---|---|---|

| Materials Science | Monomer for fluoropolymers | Imparts thermal stability, chemical resistance, and low surface energy. |

| Component of molecular recognition systems | 4-fluorophenyl group can participate in specific non-covalent interactions. | |

| Precursor for photomaterials | Fluorine substitution can tune the photophysical properties of the aromatic ring. | |

| Chemical Innovation | Reaction medium or catalyst | Fluorinated alcohols can enhance reaction rates and selectivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.